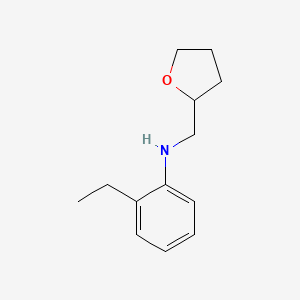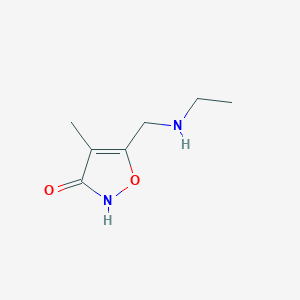
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry makes it valuable in enantioselective synthesis, where the spatial arrangement of atoms is crucial for the biological activity of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as L-proline.
Esterification: The carboxyl group of L-proline is esterified using methanol in the presence of an acid catalyst to form methyl L-prolinate.
Hydroxylation: The ester is then hydroxylated at the 1-position using a suitable oxidizing agent, such as osmium tetroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using continuous flow reactors to achieve efficient esterification.
Catalytic Hydroxylation: Employing catalytic systems that allow for selective hydroxylation with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (S)-Methyl 1-oxopyrrolidine-2-carboxylate.
Reduction: Formation of (S)-Methyl 1-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism by which (S)-Methyl 1-hydroxypyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s stereochemistry ensures that it fits precisely into chiral environments, enhancing its efficacy in enantioselective synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-hydroxypyrrolidine-2-carboxylate: The racemic mixture of the compound.
Methyl 1-hydroxyproline: A structurally similar compound with a different stereochemistry.
Methyl 1-hydroxy-2-pyrrolidone: Another related compound with a different functional group.
Uniqueness
(S)-Methyl 1-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which makes it highly valuable in enantioselective synthesis. Its ability to form specific interactions with chiral environments distinguishes it from its racemic or structurally similar counterparts.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl (2S)-1-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(8)5-3-2-4-7(5)9/h5,9H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
QYZUBBDYJGKUBR-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCCN1O |
SMILES canonique |
COC(=O)C1CCCN1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


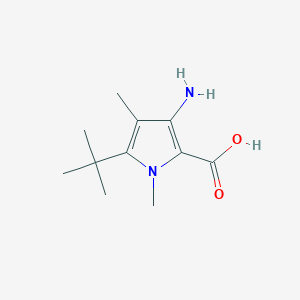
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
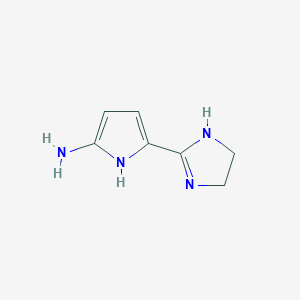



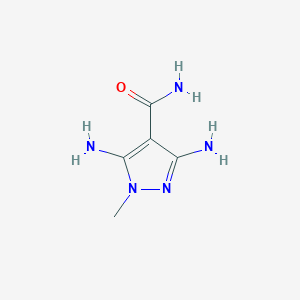
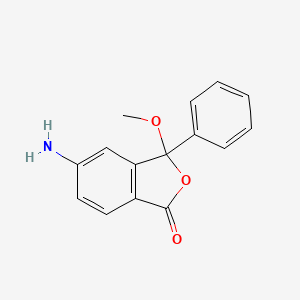
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
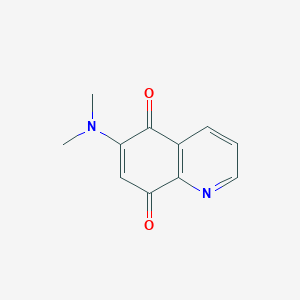
![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
